Acetaldehyde;formaldehyde Acetaldehyde;formaldehyde
Brand Name: Vulcanchem
CAS No.: 68442-60-4
VCID: VC18443093
InChI: InChI=1S/C2H4O.CH2O/c1-2-3;1-2/h2H,1H3;1H2
SMILES:
Molecular Formula: C3H6O2
Molecular Weight: 74.08 g/mol

Acetaldehyde;formaldehyde

CAS No.: 68442-60-4

Cat. No.: VC18443093

Molecular Formula: C3H6O2

Molecular Weight: 74.08 g/mol

* For research use only. Not for human or veterinary use.

Acetaldehyde;formaldehyde - 68442-60-4

Specification

CAS No. 68442-60-4
Molecular Formula C3H6O2
Molecular Weight 74.08 g/mol
IUPAC Name acetaldehyde;formaldehyde
Standard InChI InChI=1S/C2H4O.CH2O/c1-2-3;1-2/h2H,1H3;1H2
Standard InChI Key KNNPTLFTAWALOI-UHFFFAOYSA-N
Canonical SMILES CC=O.C=O

Introduction

Physical and Chemical Properties

Formaldehyde

Formaldehyde exists as a gas at room temperature but is often handled in aqueous solutions (formalin) or polymerized forms (paraformaldehyde). Its boiling point (−19°C) reflects its low molecular weight and high polarity. Formaldehyde’s solubility in water is exceptional due to the formation of methylene glycol (HOCH₂OH) in equilibrium, a reaction favored at lower temperatures (equilibrium constant >2000 at 25°C) . This hydration equilibrium complicates analytical measurements, as most methods detect total formaldehyde (free + hydrated) .

Table 1: Comparative Physical Properties of Acetaldehyde, Formaldehyde, and Related Compounds

CompoundMolar Mass (g/mol)Boiling Point (°C)Solubility in Water (g/100 mL)
Acetaldehyde44.0520∞ (miscible)
Formaldehyde30.03−1955 (40% solution as formalin)
Butane58.12−10.006
Ethanol46.0778

Production Methods

Acetaldehyde Synthesis

The Wacker-Hoechst process dominates global acetaldehyde production, utilizing ethylene (C₂H₄) oxidation with a palladium/copper catalyst system :
2CH2=CH2+O22CH3CHO2 \, \text{CH}_2=\text{CH}_2 + \text{O}_2 \rightarrow 2 \, \text{CH}_3\text{CHO}
This method replaced earlier ethanol dehydrogenation and acetylene hydration routes due to its efficiency, producing over 2 million tonnes annually by the 1970s . Smaller-scale synthesis involves partial oxidation of ethanol via alcohol dehydrogenase, a pathway relevant to endogenous acetaldehyde formation during alcohol metabolism .

Health and Environmental Impact

Toxicity Mechanisms

Both aldehydes form DNA adducts, with acetaldehyde inducing N²-ethylidene-dGuo lesions and formaldehyde creating cross-links between DNA and proteins . Acetaldehyde’s toxicity is exacerbated by alcohol dehydrogenase inhibition (e.g., via disulfiram), leading to accumulation and hangover symptoms .

Carcinogenicity

IARC classifies acetaldehyde as a Group 1 carcinogen, linked to esophageal and hepatocellular carcinomas . Formaldehyde is similarly designated, with occupational exposure (e.g., in mortuary workers) correlating with nasopharyngeal cancer . Mutagenesis studies in yeast reveal distinct profiles:

  • Formaldehyde: Predominantly C→T/A substitutions and T→C transitions, mirroring cancer signature SBS40 .

  • Acetaldehyde: C→A/T transversions and >4-bp deletions, suggesting replication fork collapse .

Table 2: Mutational Profiles of Formaldehyde and Acetaldehyde

ParameterFormaldehydeAcetaldehyde
Dominant MutationC→T/A, T→CC→A/T
Deletion FrequencyLowHigh (>4 bp)
Cancer SignatureSBS40None identified

Recent Research Advances

Analytical Methodologies

Comparative studies of formaldehyde quantification in bio-oils demonstrate superior sensitivity for HPLC (LOD 0.003 μg/L) versus GC/MSD (LOD 1.5 mg/L) . Acetaldehyde analysis via HS-GC/ECD shows linearity (R²=0.9998) across 1.0–40 μg/L, though hydration equilibria complicate measurements .

Mutagenesis and Cancer Risk

High-throughput sequencing reveals formaldehyde’s preference for TC/GA motifs, implicating sequence context in mutagenic susceptibility . Acetaldehyde’s deletion signature, absent in formaldehyde-treated cells, suggests distinct repair pathway evasion mechanisms .

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